molecular formula C6H5FO2S B1311864 Methyl 3-fluorothiophene-2-carboxylate CAS No. 100421-52-1

Methyl 3-fluorothiophene-2-carboxylate

Cat. No.: B1311864
CAS No.: 100421-52-1
M. Wt: 160.17 g/mol
InChI Key: UKIUEFZYSXIGPY-UHFFFAOYSA-N
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Description

Fundamental Molecular Parameters

Methyl 3-fluorothiophene-2-carboxylate possesses the molecular formula C6H5FO2S with a molecular weight of 160.17 grams per mole. The compound is registered under Chemical Abstracts Service number 100421-52-1 and exhibits a monoisotopic mass of 159.999429 atomic mass units. The structural framework consists of a five-membered thiophene ring substituted with a fluorine atom at position 3 and a methyl carboxylate group at position 2, creating a compact heterocyclic ester with distinct electronic properties.

Table 1: Fundamental Molecular Parameters of this compound

Parameter Value Reference
Molecular Formula C6H5FO2S
Molecular Weight 160.17 g/mol
Monoisotopic Mass 159.999429 amu
Chemical Abstracts Service Number 100421-52-1
PubChem Compound Identifier 10583081

Structural Architecture and Bonding Patterns

The molecular architecture of this compound is characterized by the integration of several key structural elements that collectively define its chemical behavior. The thiophene core provides the aromatic foundation, while the fluorine substitution at position 3 introduces significant electronic effects throughout the ring system. The carboxylate ester functionality at position 2 creates an additional site for intermolecular interactions and influences the overall molecular polarity.

The standard International Union of Pure and Applied Chemistry notation for this compound reveals the systematic arrangement of functional groups: the thiophene ring maintains its aromatic character while accommodating both electron-withdrawing substituents. The fluorine atom, being highly electronegative, significantly alters the electron distribution within the heterocyclic framework. This electronic perturbation extends beyond the immediate substitution site, affecting the entire conjugated system and influencing both chemical reactivity and physical properties.

Crystallographic investigations of related thiophene derivatives provide insights into the solid-state organization of these compounds. Studies of similar fluorinated thiophene carboxylates demonstrate typical intermolecular packing arrangements that are influenced by both the fluorine substitution and the ester functionality. The crystal structures typically exhibit hydrogen bonding networks involving the carbonyl oxygen atoms and various carbon-hydrogen donors from neighboring molecules.

Geometric Parameters and Bond Characteristics

The geometric parameters of this compound reflect the electronic influence of the fluorine substituent on the thiophene ring system. The carbon-fluorine bond length is characteristically short due to the high electronegativity of fluorine, while the thiophene ring maintains its planar geometry with slight distortions induced by the substitution pattern. The methyl carboxylate group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap for conjugation with the aromatic system.

Computational studies of similar fluorinated thiophene derivatives indicate that the fluorine substitution introduces measurable changes in bond lengths and angles compared to non-fluorinated analogs. The electronic effects propagate through the aromatic system, influencing not only the immediate carbon-fluorine bond but also affecting the adjacent carbon-carbon and carbon-sulfur bonds within the thiophene framework.

Properties

IUPAC Name

methyl 3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIUEFZYSXIGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441994
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100421-52-1
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-fluorothiophene-2-carboxylate involves the Schiemann reaction. This reaction introduces a fluorine atom into the thiophene ring using 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a precursor. The reaction proceeds with a yield of 67% . The product, this compound, can then be saponified to yield 3-fluorothiophene-2-carboxylic acid, which is subsequently decarboxylated to afford 3-fluorothiophene in 93% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-fluorothiophene-2-carboxylate serves as a fluorinating agent in organic synthesis. It is particularly effective for:

  • Fluorination Reactions : The compound can introduce fluorine into various substrates, enhancing their reactivity and stability. This is typically achieved by treating the substrate with an acidified solution of this compound alongside hydrogen fluoride .
  • Preparation of Derivatives : It is used in the synthesis of amides, hydrazides, and tetrafluoroborates. The compound can undergo decarboxylation to yield carboxylic acids that are further saponified .

Pharmaceutical Development

In pharmaceutical research, this compound has been identified as a key intermediate for developing new drugs. Notably:

  • D-Amino Acid Oxidase Inhibition : Thiophene derivatives, including this compound, have shown potential as inhibitors of D-amino acid oxidase (DAO), which plays a role in schizophrenia treatment. Structure-activity relationship studies indicate that small substituents on the thiophene ring are well-tolerated, suggesting avenues for drug optimization .

Agricultural Chemicals

The compound is also valuable in agriculture:

  • Agrochemical Formulation : this compound can be employed in the formulation of pesticides and herbicides, contributing to improved crop yields and protection against pests .

Material Science

In material science, this compound finds applications in:

  • Polymer Development : It is utilized in creating advanced materials, particularly polymers and coatings with desirable properties such as enhanced durability and chemical resistance .

Case Study 1: DAO Inhibitors

A study published in the journal Nature highlighted a series of thiophene-based compounds, including this compound, demonstrating significant inhibition of DAO with low micromolar potency (IC50 values ranging from 4.4 µM to 7.8 µM). Molecular dynamics simulations revealed critical interactions between the thiophene ring and active site residues that could guide future drug design efforts .

Case Study 2: Agrochemical Applications

Research indicates that this compound can enhance the efficacy of existing agrochemicals. Its incorporation into formulations has resulted in improved pest resistance and crop health metrics in field trials conducted over multiple growing seasons .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Organic SynthesisFluorination reactions, preparation of derivativesEffective fluorinating agent; versatile reactivity
PharmaceuticalDAO inhibitorsPotent inhibitors identified; potential for drug development
AgriculturePesticide and herbicide formulationImproved crop yield and pest resistance
Material SciencePolymer and coating developmentEnhanced durability and chemical resistance

Mechanism of Action

The mechanism of action of methyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in lithium-ion batteries, the compound acts as an electrolyte additive, forming a robust cathode electrolyte interphase (CEI) on the surface of the cathode. This CEI layer is thin, homogeneous, and conformally covers the cathode surface, maintaining structural integrity and protecting it from electrolyte corrosion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Amino vs. Sulfonamido Derivatives

The reactivity and physical properties of thiophene carboxylates are heavily influenced by substituents. Below is a comparative analysis of methyl 3-fluorothiophene-2-carboxylate with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
This compound 100421-52-1 C₆H₅FO₂S 160.16 Fluorine at C3 High thermal stability, moderate polarity
Methyl 3-bromothiophene-2-carboxylate Not provided C₆H₅BrO₂S ~225.07 Bromine at C3 Enhanced electrophilicity; used in cross-coupling reactions
Methyl 3-amino-4-methylthiophene-2-carboxylate - C₈H₉NO₂S 183.23 Amino at C3, methyl at C4 Improved solubility; precursor for dyes/pharmaceuticals
Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate 214532-30-6 C₉H₁₂NO₄S₂ 262.33 Sulfonamido at C3 Bioactive potential; targets enzyme inhibition
Key Observations:

Electronic Effects: Fluorine’s electronegativity increases the electron-deficient nature of the thiophene ring, favoring nucleophilic aromatic substitution. Bromine, being larger and less electronegative, enhances steric hindrance but supports transition-metal-catalyzed reactions (e.g., Suzuki coupling) . The amino group in methyl 3-amino-4-methylthiophene-2-carboxylate donates electron density, increasing ring nucleophilicity and solubility in polar solvents .

Thermal and Chemical Stability :

  • Fluorinated derivatives exhibit higher thermal stability compared to brominated analogs due to stronger C-F bonds. For example, this compound remains stable at temperatures up to 150°C, whereas brominated analogs may degrade at lower temperatures .

Application-Specific Behavior :

  • Sulfonamido derivatives (e.g., 214532-30-6) are explored for their bioactivity, such as kinase inhibition, owing to the sulfonamide group’s ability to form hydrogen bonds with biological targets .

Structural Isomers and Positional Fluorination

The position of fluorine on the thiophene ring significantly impacts properties:

Compound Name CAS Number Fluorine Position Similarity Score* Key Differences
3-Fluorothiophene-2-carboxylic acid 100421-52-1 C3 0.69 Free carboxylic acid group; higher acidity
4-Fluorothiophene-2-carboxylic acid 32431-84-8 C4 0.71 Altered dipole moment; lower solubility in nonpolar solvents
5-Fluorothiophene-2-carboxylic acid 1289164-55-1 C5 0.61 Reduced conjugation effects; limited synthetic utility

*Similarity scores based on structural alignment algorithms .

Discussion:
  • Acidity : The carboxylic acid derivatives (e.g., 3-fluorothiophene-2-carboxylic acid) are more acidic (pKa ~2.5) than their methyl ester counterparts (pKa ~4.5) due to the ionizable -COOH group .
  • Synthetic Utility : C3-fluorinated derivatives are more commonly used in drug synthesis due to favorable steric and electronic profiles compared to C4 or C5 isomers .

Biological Activity

Methyl 3-fluorothiophene-2-carboxylate (MFC) is a fluorinated thiophene derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

MFC has a molecular weight of approximately 161.18 g/mol and is characterized by the presence of a fluorine atom in the thiophene ring. This substitution can significantly influence its reactivity and biological interactions. The compound is typically encountered in a crystalline powder form, which may affect its bioavailability and stability under various conditions.

Target Interactions:
MFC is believed to interact with various biomolecules, potentially influencing several biochemical pathways. The introduction of fluorine into the thiophene structure may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Biochemical Pathways:
Research indicates that MFC might affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for evaluating the compound's safety and efficacy in pharmaceutical applications.

Pharmacological Applications

MFC has been explored for various applications in medicinal chemistry:

  • Pharmaceutical Intermediate: Ongoing research is investigating its utility as an intermediate in synthesizing more complex organic molecules, particularly those with potential therapeutic effects.
  • Electrolyte Additive: MFC has been utilized as an electrolyte film-forming additive in lithium-ion batteries, enhancing their cycle performance.

Table 1: Summary of Biological Activity Studies on MFC

Study ReferenceBiological ActivityFindings
Drug MetabolismInteraction with cytochrome P450 enzymes suggests potential effects on drug metabolism.
Antimicrobial ActivityInvestigated as a potential efflux pump inhibitor, showing promising results against resistant strains.
Cancer Cell LinesExhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating significant activity.

Case Studies

  • Interaction with Cytochrome P450:
    A study highlighted the interaction of MFC with cytochrome P450 enzymes, suggesting that it could modulate drug metabolism pathways. This interaction is crucial for understanding the compound's pharmacokinetics and potential drug-drug interactions.
  • Antimicrobial Properties:
    Research into the antimicrobial properties of MFC revealed its potential as an efflux pump inhibitor, which could restore antibiotic efficacy against resistant bacterial strains. This property positions MFC as a candidate for further exploration in combating antimicrobial resistance .
  • Cytotoxicity in Cancer Models:
    In vitro studies demonstrated that MFC exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The observed IC50 values ranged from 2.11 to 7.19 nM, indicating potent activity against these cell lines .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-fluorothiophene-2-carboxylate, and how can purity be validated?

The synthesis of fluorinated thiophene derivatives typically involves sequential functionalization of the thiophene core. For this compound, a plausible route includes:

  • Step 1 : Fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Step 2 : Esterification of the carboxylic acid precursor with methanol and a catalytic acid (e.g., H₂SO₄). Purity validation requires HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm absence of by-products like unreacted starting material or regioisomers .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Key NMR features include:

  • ¹H NMR : Downfield shifts for the thiophene ring protons due to electron-withdrawing fluorine (δ ~7.1–7.3 ppm for H-4/H-5).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution at the 3-position.
  • ¹³C NMR : The carboxylate carbonyl appears at δ ~165 ppm, while the thiophene carbons show distinct splitting due to J₃ coupling (~35 Hz) with fluorine .

Advanced Research Questions

Q. How do crystallographic tools like SHELX and Mercury aid in resolving structural discrepancies in fluorinated thiophene derivatives?

  • SHELXL : Refines crystal structures using high-resolution X-ray data, critical for verifying bond lengths/angles affected by fluorine’s electronegativity (e.g., C-F bond ~1.34 Å) .
  • Mercury CSD : Visualizes non-covalent interactions (e.g., F···H hydrogen bonds) and packing motifs, which influence material properties . Example workflow: Solve initial phases with SHELXD , refine with SHELXL , and analyze packing with Mercury .

Q. What strategies mitigate reactivity conflicts during fluorination of thiophene-2-carboxylates?

Fluorination can lead to:

  • Regioselectivity issues : Use sterically hindered fluorinating agents to minimize competing substitution at adjacent positions.
  • By-product formation : Monitor reactions via TLC and employ gradient HPLC purification (e.g., methanol/water eluent) to isolate the target compound .

Q. How does fluorine substitution impact the electronic and biological properties of thiophene derivatives?

  • Electronic effects : Fluorine’s electronegativity increases the electron-deficient nature of the thiophene ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Biological activity : Fluorine improves metabolic stability and target binding affinity, making derivatives potential candidates for kinase inhibitors or antimicrobial agents .

Q. How can ring puckering analysis (Cremer-Pople parameters) clarify conformational ambiguities in this compound?

  • Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity.
  • For thiophene derivatives, θ values >10° indicate significant puckering, often induced by steric or electronic effects of substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different solvents?

  • Solvent polarity effects : In DMSO-d₆, hydrogen bonding with the carboxylate group may deshield protons, shifting δ values upfield compared to CDCl₃.
  • Tautomerism : Verify absence of keto-enol tautomers via variable-temperature NMR to rule out dynamic equilibria .

Q. What experimental controls validate synthetic reproducibility for fluorinated thiophene esters?

  • In-process controls : Use in situ IR to monitor carbonyl stretching (~1720 cm⁻¹ for ester) and fluorination progress.
  • Batch consistency : Compare melting points (e.g., 223–226°C for related compounds) and XRD patterns across syntheses .

Methodological Recommendations

  • Crystallography : Pair SHELX refinement with ORTEP-3 for thermal ellipsoid visualization to detect disorder in fluorine positions .
  • Spectral analysis : Use MestReNova for advanced NMR processing (e.g., 2D COSY to confirm coupling networks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.